1-[3-(Trifluoromethyl)benzenesulfonyl]piperidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(Trifluoromethyl)benzenesulfonyl]piperidine-3-carboxylic acid is a chemical compound characterized by the presence of a trifluoromethyl group attached to a benzenesulfonyl moiety, which is further connected to a piperidine ring bearing a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Trifluoromethyl)benzenesulfonyl]piperidine-3-carboxylic acid typically involves the following steps:
Formation of the Benzenesulfonyl Intermediate: The trifluoromethyl group is introduced to the benzene ring through a trifluoromethylation reaction, often using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonyl chloride.
Coupling with Piperidine: The benzenesulfonyl intermediate is then coupled with piperidine under basic conditions, often using a strong base like sodium hydride or potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 1-[3-(Trifluoromethyl)benzenesulfonyl]piperidine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Formation of sulfonic acids or sulfonates.
Reduction: Formation of sulfonamides or alcohols.
Substitution: Formation of sulfonamide derivatives.
Scientific Research Applications
1-[3-(Trifluoromethyl)benzenesulfonyl]piperidine-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-[3-(Trifluoromethyl)benzenesulfonyl]piperidine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways:
Comparison with Similar Compounds
- **1-[2-(Trifluoromethyl)benzenesulfonyl]piperidine-4-carboxylic acid .
- **1-(Phenylsulfonyl)piperidine-4-carboxylic acid .
- **1-(4-Acetylamino-benzenesulfonyl)-piperidine-4-carboxylic acid .
Uniqueness: 1-[3-(Trifluoromethyl)benzenesulfonyl]piperidine-3-carboxylic acid is unique due to the specific positioning of the trifluoromethyl group on the benzene ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds .
Properties
CAS No. |
630049-58-0 |
---|---|
Molecular Formula |
C13H14F3NO4S |
Molecular Weight |
337.32 g/mol |
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C13H14F3NO4S/c14-13(15,16)10-4-1-5-11(7-10)22(20,21)17-6-2-3-9(8-17)12(18)19/h1,4-5,7,9H,2-3,6,8H2,(H,18,19) |
InChI Key |
OLNIEFPOLTZGQL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.